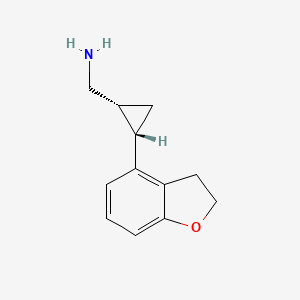
(E,E)-4,8,12-trimethyl-3,7,11-tridecatrienol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol is an organic compound belonging to the class of sesquiterpenoids These compounds are characterized by their structure, which includes three isoprene units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol typically involves the use of farnesyl cyanide as a starting material. The process includes several steps:
Refluxing: A mixture of farnesyl cyanide, potassium hydroxide, ethanol, and water is heated under reflux conditions.
Extraction: After refluxing, the mixture is extracted with diethyl ether to remove impurities.
Acidification: The aqueous solution is acidified with sulfuric acid to obtain the free acid.
Purification: The free acid is then extracted with diethyl ether, washed with water, and dried with sodium sulfate.
Industrial Production Methods
Industrial production methods for (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps but uses industrial-grade equipment and reagents to ensure efficiency and purity.
化学反応の分析
Types of Reactions
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol
科学的研究の応用
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol involves its interaction with specific molecular targets and pathways. Similar compounds have been found to interact with proteins involved in various cellular processes, influencing biochemical pathways related to plant defense mechanisms. These interactions can lead to various effects at the molecular and cellular levels, contributing to the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
(E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene: This compound shares a similar structure but differs in the position of double bonds.
(E)-α-farnesene: Another sesquiterpenoid with similar properties but different applications.
(E)-β-caryophyllene: Known for its role in plant defense and its use in fragrances and flavors.
Uniqueness
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol is unique due to its specific structure and the resulting chemical properties
特性
CAS番号 |
459-89-2 |
|---|---|
分子式 |
C16H28O |
分子量 |
236.39 g/mol |
IUPAC名 |
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h8,10,12,17H,5-7,9,11,13H2,1-4H3/b15-10+,16-12+ |
InChIキー |
KOICZDDAVPYKKX-NCZFFCEISA-N |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/CCO)/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCCO)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13422983.png)
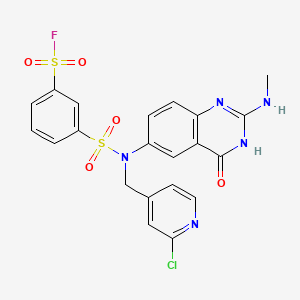
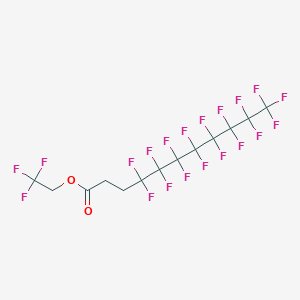
![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide](/img/structure/B13422999.png)

![Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci)](/img/structure/B13423016.png)
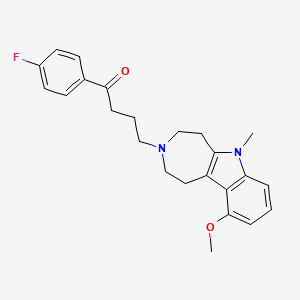
![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)
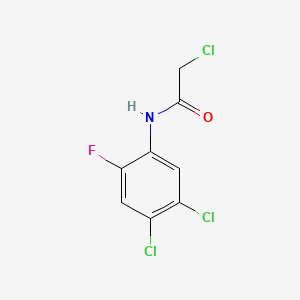
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)


![1,6-Dihydro-5-[2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13423081.png)
